molecular formula C15H23ClN2O2 B025363 1-(p-Anisoyl)-4-propylpiperazine hydrochloride CAS No. 19729-89-6

1-(p-Anisoyl)-4-propylpiperazine hydrochloride

Cat. No.: B025363
CAS No.: 19729-89-6
M. Wt: 298.81 g/mol
InChI Key: PMZZLPUTOQBNBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(p-Anisoyl)-4-propylpiperazine hydrochloride is a chemical compound that belongs to the piperazine family. Piperazines are a class of organic compounds that contain a six-membered ring with two nitrogen atoms at opposite positions. This particular compound is characterized by the presence of a p-anisoyl group (a benzoyl group with a methoxy substituent at the para position) and a propyl group attached to the piperazine ring. The hydrochloride form indicates that the compound is in its salt form, which is often used to enhance solubility and stability.

Preparation Methods

The synthesis of 1-(p-Anisoyl)-4-propylpiperazine hydrochloride typically involves the following steps:

    Formation of the p-Anisoyl Group: The p-anisoyl group can be introduced through a Friedel-Crafts acylation reaction, where anisole reacts with an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Attachment to Piperazine: The p-anisoyl group is then attached to the piperazine ring through a nucleophilic substitution reaction. This involves reacting p-anisoyl chloride with piperazine in the presence of a base such as triethylamine.

    Introduction of the Propyl Group: The propyl group can be introduced via an alkylation reaction, where piperazine reacts with a propyl halide (e.g., propyl bromide) in the presence of a base.

    Formation of the Hydrochloride Salt: Finally, the compound is converted to its hydrochloride salt form by reacting it with hydrochloric acid.

Industrial production methods may involve optimizing these reactions for higher yields and purity, using techniques such as continuous flow synthesis and advanced purification methods.

Chemical Reactions Analysis

1-(p-Anisoyl)-4-propylpiperazine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The methoxy group in the p-anisoyl moiety can be oxidized to form a carboxylic acid group.

    Reduction: The carbonyl group in the p-anisoyl moiety can be reduced to form an alcohol.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions, where the propyl group can be replaced with other alkyl or aryl groups.

    Hydrolysis: The compound can undergo hydrolysis in acidic or basic conditions to break down into its constituent parts.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides.

Scientific Research Applications

1-(p-Anisoyl)-4-propylpiperazine hydrochloride has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving neurotransmitter receptors, as piperazine derivatives are known to interact with serotonin and dopamine receptors.

    Industry: The compound can be used in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(p-Anisoyl)-4-propylpiperazine hydrochloride involves its interaction with molecular targets such as neurotransmitter receptors. The piperazine ring can mimic the structure of neurotransmitters, allowing the compound to bind to receptors and modulate their activity. This can lead to changes in neurotransmitter release and uptake, affecting various physiological processes.

Comparison with Similar Compounds

1-(p-Anisoyl)-4-propylpiperazine hydrochloride can be compared with other piperazine derivatives such as:

    1-Benzylpiperazine: Known for its stimulant effects and use in recreational drugs.

    1-(3-Chlorophenyl)piperazine: Used in research for its effects on serotonin receptors.

    1-(2-Pyridyl)piperazine: Studied for its potential antidepressant and anxiolytic effects.

The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct pharmacological properties and applications.

Properties

IUPAC Name

(4-methoxyphenyl)-(4-propylpiperazin-1-yl)methanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O2.ClH/c1-3-8-16-9-11-17(12-10-16)15(18)13-4-6-14(19-2)7-5-13;/h4-7H,3,8-12H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMZZLPUTOQBNBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCN(CC1)C(=O)C2=CC=C(C=C2)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90173398
Record name Piperazine, 1-(p-anisoyl)-4-propyl-, monohydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90173398
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.81 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19729-89-6
Record name Piperazine, 1-(p-anisoyl)-4-propyl-, monohydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019729896
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Piperazine, 1-(p-anisoyl)-4-propyl-, monohydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90173398
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.